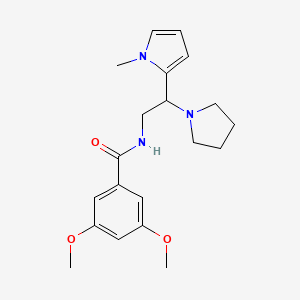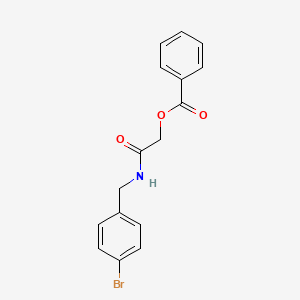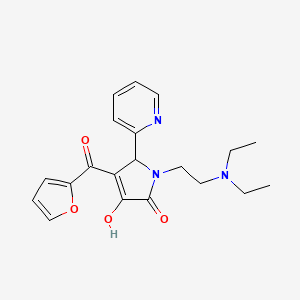![molecular formula C13H18F3NO B2562950 N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine CAS No. 1479073-10-3](/img/structure/B2562950.png)
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine, commonly known as TFMPP, is a psychoactive drug that belongs to the family of piperazines. TFMPP is a recreational drug that is commonly used for its euphoric and hallucinogenic effects. However, TFMPP is also used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
TFMPP has been used in scientific research for its potential therapeutic applications. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been studied for its potential use in the treatment of obesity and addiction.
Wirkmechanismus
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. TFMPP also acts as a dopamine receptor antagonist. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects. TFMPP increases the release of serotonin and dopamine in the brain, leading to its euphoric and hallucinogenic effects. TFMPP also increases heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for lab experiments. TFMPP is readily available and relatively inexpensive. TFMPP is also stable and easy to handle. However, TFMPP has several limitations. TFMPP has a narrow therapeutic window, meaning that it can be toxic at higher doses. TFMPP also has a short half-life, meaning that its effects are relatively short-lived.
Zukünftige Richtungen
There are several future directions for TFMPP research. TFMPP could be further studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. TFMPP could also be studied for its potential use in the treatment of addiction, particularly for its ability to modulate the activity of serotonin and dopamine in the brain. Additionally, TFMPP could be studied for its potential use as a research tool for studying the serotonin and dopamine systems in the brain.
Synthesemethoden
TFMPP can be synthesized using a variety of methods. One common method involves the reaction of 1-(3,3,3-trifluoropropoxy)benzene with 2-(chloromethyl)propane-1,3-diamine in the presence of a base. This method yields TFMPP as a white crystalline powder with a melting point of 120-122°C.
Eigenschaften
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWBOKCAZFYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)



![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2562882.png)
![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)

